BENGHE Foundational & Exploratory

Check Availability & Pricing

structural domains of the F-CRI1 protein

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: F-CRI1

Cat. No.: B12397535

An In-Depth Technical Guide to the Structural Domains of CR1, FceRI, and CRY1

Introduction

The protein designation "F-CRI1" does not correspond to a standard nomenclature in major
protein databases. It is likely a typographical error or a non-standard abbreviation. Based on
the query, this guide provides a comprehensive analysis of three proteins that bear a
resemblance to the queried term: Complement Receptor Type 1 (CR1), the high-affinity IgE
receptor (FceRl), and Cryptochrome 1 (CRY1). This document is intended for researchers,
scientists, and drug development professionals, offering a detailed exploration of the structural
domains, quantitative data, experimental methodologies, and signaling pathways associated
with each of these critical proteins.

Complement Receptor Type 1 (CR1)

Complement Receptor Type 1 (CR1 or CD35) is a transmembrane glycoprotein that plays a
crucial role in the innate immune system by regulating the complement cascade and facilitating
the clearance of immune complexes.[1][2][3][4]

Structural Domains of CR1

The structure of human CR1 is characterized by a large extracellular domain, a transmembrane
segment, and a short cytoplasmic tail.[1][2][5]

o Extracellular Domain: This is the largest portion of the protein and is composed of a series of
tandemly arranged Short Consensus Repeats (SCRs), also known as Complement Control
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Protein (CCP) repeats or sushi domains.[1][2][5] Each SCR consists of approximately 60-70
amino acids.[1][4] The most common allotype of human CR1 contains 30 SCRs. These are
organized into four larger domains called Long Homologous Repeats (LHRS), designated
LHR-A, LHR-B, LHR-C, and LHR-D.[3][5] Each LHR is composed of seven SCRs.[3][5]

o LHR-A (SCRs 1-7): Contains a binding site for C4b within SCRs 1-3.[6][7][8] This region is
also associated with decay-accelerating activity for C3 convertases.[6][7]

o LHR-B (SCRs 8-14): Contains a primary binding site for C3b within SCRs 8-10.[6][7][8]

o LHR-C (SCRs 15-21): Nearly identical to LHR-B, it also contains a C3b binding site within
SCRs 15-17.[6][7][8]

o LHR-D (SCRs 22-28): This region has been shown to bind to C1g and mannose-binding
lectin (MBL).[6][8]

e Transmembrane Domain: A sequence of 25 hydrophobic amino acids that anchors the
protein in the cell membrane.[1][3][5]

e Cytoplasmic Domain: A short C-terminal tail of 43 amino acids that resides inside the cell.[1]

[5]

Quantitative Data for CR1

The following tables summarize key quantitative data for the structural and functional aspects
of CR1.

Table 1: Structural Properties of Human CR1 (Most Common Allotype)
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Feature Value Reference
Total Amino Acids 2,039 [1]
Signal Peptide 47 residues [1]
Extracellular Domain 1,930 residues [1]
Transmembrane Domain 25 residues [1][5]
Cytoplasmic Domain 43 residues [1][5]
Number of SCRs 30 [2][5]
Number of LHRs 4 [5]
Molecular Weight (Predicted) ~220 kDa [1][2]

Table 2: Ligand Binding Sites and Affinities for CR1
Ligand Binding Site Affinity (Kd) Reference

(SCRs)

C4b 1-3 High [31[6]1[7]
C3b 8-10 and 15-17 High [31[61[7]
Clqg 22-28 Moderate [6][8]
MBL 22-28 Moderate [6][8]
iC3b Low [3]

Experimental Protocols for CR1 Analysis

1.3.1 Purification of CR1 from Erythrocytes

This protocol describes a general method for isolating CR1 from human red blood cells, which

are a readily available source.[9]

o Erythrocyte Preparation: Obtain whole blood collected in an anticoagulant. Centrifuge to

pellet the red blood cells (RBCs) and remove the plasma and buffy coat. Wash the RBCs
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multiple times with cold phosphate-buffered saline (PBS).

Membrane Extraction: Lyse the washed RBCs in a hypotonic buffer. Centrifuge the lysate at
high speed to pellet the erythrocyte ghosts (membranes). Wash the ghosts to remove
hemoglobin.

Solubilization: Resuspend the membranes in a buffer containing a non-ionic detergent (e.g.,
Triton X-100 or NP-40) to solubilize the membrane proteins.

Affinity Chromatography: Pass the solubilized membrane protein solution over an affinity
column. The column matrix should be coupled with a monoclonal antibody specific for CR1.

Elution: After extensive washing of the column to remove non-specifically bound proteins,
elute the bound CR1 using a low pH buffer or a buffer containing a high concentration of a
competing ligand.

Dialysis and Concentration: Immediately neutralize the eluted fractions and dialyze against a
suitable buffer to remove the elution buffer components. Concentrate the purified CR1 using
ultrafiltration.

1.3.2 CR1 Functional Assay: Cofactor Activity

This assay measures the ability of CR1 to act as a cofactor for Factor | in the cleavage of C3b.
[10]

Reagents: Purified C3b, Factor |, and the CR1 sample to be tested.

Reaction Setup: Incubate a fixed amount of C3b with Factor | in the presence and absence
of the CR1 sample in a suitable buffer at 37°C.

Analysis of Cleavage: Stop the reaction at various time points by adding SDS-PAGE sample
buffer. Analyze the reaction products by SDS-PAGE under reducing conditions.

Detection: Visualize the protein bands by Coomassie blue staining or Western blotting using
an antibody that detects the alpha-chain of C3b. Cleavage of C3b by Factor | in the presence
of CR1 will result in the appearance of specific cleavage fragments (e.g., iC3b). The rate of
appearance of these fragments is a measure of the cofactor activity of CR1.
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CR1 Signaling and Regulatory Pathway

CR1 does not have intrinsic signaling activity in its resting state.[3] However, it plays a critical
role in regulating the complement system.

Complement Activation CR1 Regulation Inactivation Products

Binds to C3b/C4b Acts as cofactor for ~ / \
C3 Convertase — in-eonvertase CR1 (CD35) »| Factor! Cleaves C3b to > ic3b
(C4b2a or C3bBb)
< | |

Decay-accelerating
activity (dissociates
C2a or Bb)

Click to download full resolution via product page

Caption: CR1's dual role in complement regulation.

High-Affinity IgE Receptor (FceRl)

FceRl is a multi-subunit receptor complex that binds the Fc portion of immunoglobulin E (IgE)
with high affinity.[11][12] It is a key player in allergic responses, particularly on mast cells and
basophils.[12][13]

Structural Domains of FceRl

FceRl typically exists as a tetrameric complex (ayz) on mast cells and basophils, and as a
trimeric complex (ayz) on other cells like antigen-presenting cells.[11][12][13][14]

e a-subunit: This subunit is responsible for binding IgE.[13][15] Its extracellular portion
contains two Ig-like domains.[16]

e [B-subunit: This subunit spans the membrane four times and is involved in amplifying the
downstream signal.[12][16] Its cytoplasmic domains contain Immunoreceptor Tyrosine-based
Activation Motifs (ITAMs).[17]

¢ y-subunits: These exist as a disulfide-linked homodimer. Each y-chain has a single
transmembrane domain and a cytoplasmic tail containing an ITAM, which is crucial for
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initiating the signaling cascade.[15][16][17]

Quantitative Data for FceRI

Table 3: Subunit Composition of Tetrameric FceRI

Number of

Subunit . Key Domains Function Reference
Chains
2 extracellular Ig- o
a (alpha) 1 ] ] IgE binding [15][16]
like domains
4
Signal
B (beta) 1 transmembrane o [12][16][17]
) amplification
domains, ITAM
Yy (gamma) 2 (homodimer) ITAM Signal initiation [15][16][17]
Table 4: IgE Binding Kinetics for FceRl
Parameter Value Reference
Association rate constant (ka) ~10°> M~1s71 [16]
Dissociation rate constant (kd) <10->s71 [16]
Affinity (Kd) ~10-10M [16]

Experimental Protocols for FceRI Analysis

2.3.1 Generation of Bone Marrow-Derived Mast Cells (BMMCSs)

This is a standard method for obtaining a homogenous population of mast cells for in vitro
studies of FceRI signaling.[18]

e Bone Marrow Isolation: Euthanize a mouse and isolate the femurs and tibias. Flush the bone
marrow from the bones using a syringe with cell culture medium.
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e Cell Culture: Culture the bone marrow cells in a complete medium supplemented with
Interleukin-3 (IL-3) and Stem Cell Factor (SCF). These cytokines are essential for the
differentiation and proliferation of mast cells.

o Maturation: Culture the cells for 4-6 weeks, changing the medium every 5-7 days. The
maturity of the BMMCs can be assessed by flow cytometry for the surface expression of
FceRI and c-Kit (the receptor for SCF).

2.3.2 Analysis of FceRI-mediated Cell Activation (Degranulation Assay)

This protocol measures the release of 3-hexosaminidase, an enzyme stored in mast cell
granules, as an indicator of degranulation.

e Sensitization: Sensitize BMMCs by incubating them with an antigen-specific IgE overnight.
This allows the IgE to bind to FceRI on the cell surface.

o Stimulation: Wash the cells to remove unbound IgE. Then, stimulate the cells with the
specific multivalent antigen for 30-60 minutes at 37°C. Include a negative control (no
antigen) and a positive control (e.g., cell lysis with detergent).

o Sample Collection: Centrifuge the cells to pellet them. Collect the supernatant, which
contains the released granule contents. Lyse the cell pellet to measure the total cellular
content of 3-hexosaminidase.

 Enzyme Assay: In a 96-well plate, mix the supernatant or cell lysate with a substrate solution
containing p-nitrophenyl-N-acetyl-B-D-glucosaminide (PNAG). Stop the reaction with a high
pH buffer.

» Quantification: Measure the absorbance at 405 nm. The percentage of degranulation is
calculated as the amount of B-hexosaminidase in the supernatant divided by the total
amount in the supernatant plus the cell pellet, multiplied by 100.

FceRI Signaling Pathway

The cross-linking of IgE-bound FceRI by a multivalent antigen initiates a signaling cascade that
leads to mast cell degranulation.[17][19]
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Caption: FceRI signaling cascade in mast cells.
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Cryptochrome 1 (CRY1)

Cryptochromes are flavoproteins that are involved in the circadian clock and in blue-light-
dependent responses in plants and animals.[20] In mammals, CRY1 is a core component of
the negative feedback loop of the circadian clock.[21]

Structural Domains of CRY1

Mammalian CRY1 consists of two main domains: an N-terminal Photolyase Homology Region
(PHR) and a more variable C-terminal tail.[22][23]

e Photolyase Homology Region (PHR): This domain is highly conserved and is structurally
similar to photolyase enzymes, though it lacks DNA repair activity.[23][24] The PHR domain
is responsible for binding to other core clock proteins, such as CLOCK and BMALL1.[25] A
specific region within the PHR, from amino acids 313 to 426, has been identified as critical
for the repressive function of CRY1.[22][26]

e C-terminal Tail (CCT): This domain is intrinsically disordered and its sequence is less
conserved than the PHR.[22][25][27] The C-terminal tail is involved in regulating the activity
of the PHR domain and can influence the period and amplitude of circadian rhythms.[22][25]
It can interact directly with the PHR domain, modulating its affinity for CLOCK:BMALL1.[25]

Quantitative Data for CRY1

Table 5: Key Structural Regions of Human CRY1

. . Approximate .
Domain/Region . . Key Function Reference
Amino Acid Range

Binds to
PHR Domain ~1-487 CLOCK:BMAL1, FAD [23][25]

cofactor binding

Critical for repressive
CRY1-PHR(313-426) 313-426 ] [22][26]
function

Modulates PHR
C-terminal Tall ~488-end activity, regulates [22][25]

circadian period
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Experimental Protocols for CRY1 Analysis

3.3.1 Yeast Two-Hybrid (Y2H) Assay for Protein-Protein Interactions

The Y2H system is commonly used to study the interactions between CRY1 and other clock
proteins.

e Plasmid Construction: Clone the coding sequence for CRY1 into a "bait" vector (e.g.,
containing a DNA-binding domain like GAL4-BD). Clone the coding sequence for the
potential interacting protein (e.g., CLOCK or BMAL1) into a "prey" vector (e.g., containing a
transcriptional activation domain like GAL4-AD).

e Yeast Transformation: Co-transform a suitable yeast strain with both the bait and prey
plasmids.

o Selection: Plate the transformed yeast on a selective medium that lacks certain nutrients
(e.g., leucine and tryptophan) to select for yeast cells that have taken up both plasmids.

 Interaction Assay: Plate the selected yeast on a more stringent selective medium (e.qg.,
lacking histidine and adenine) and/or a medium containing a substrate for a reporter gene
(e.g., X-gal for the lacZ gene).

e Analysis: Growth on the stringent medium or the development of a blue color indicates that
the bait and prey proteins are interacting, bringing the DNA-binding and activation domains
of GAL4 together to drive the expression of the reporter genes.

3.3.2 Co-immunoprecipitation (Co-IP)
Co-IP is used to verify protein-protein interactions within a cellular context.[24]

o Cell Lysis: Lyse cells expressing the proteins of interest in a non-denaturing lysis buffer to
preserve protein complexes.

o Immunoprecipitation: Add an antibody specific to one of the proteins (the "bait," e.g., CRY1)
to the cell lysate and incubate to allow the antibody to bind to its target.

o Complex Capture: Add protein A/G-conjugated beads to the lysate. The beads will bind to the
antibody, thus capturing the entire protein complex.
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e Washing: Wash the beads several times to remove non-specifically bound proteins.

e Elution and Analysis: Elute the protein complex from the beads. Analyze the eluted proteins
by Western blotting using an antibody against the other protein of interest (the "prey,” e.qg.,
CLOCK ) to confirm its presence in the complex.

CRY1 Signaling Pathway in the Circadian Clock

CRY1 is a key negative regulator in the core transcriptional-translational feedback loop of the
mammalian circadian clock.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

e 1. Complement receptor 1 - Wikipedia [en.wikipedia.org]
e 2. Complement_receptor_1 [chemeurope.com]
¢ 3. sinobiological.com [sinobiological.com]

e 4. Structure-function relationships of complement receptor type 1 - PubMed
[pubmed.ncbi.nim.nih.gov]

o 5. Complement Receptors of Complement System: CR1 - Creative Biolabs [creative-
biolabs.com]

o 6. researchgate.net [researchgate.net]
e 7. Structural biology of complement receptors - PMC [pmc.ncbi.nlm.nih.gov]

» 8. Role of complement receptor 1 (CR1; CD35) on epithelial cells: A model for understanding
complement-mediated damage in the kidney - PMC [pmc.ncbi.nim.nih.gov]

» 9. Complement Receptor 1 (CR1/CD35) Purification Protocol - Creative Biolabs [creative-
biolabs.com]

e 10. CR1/CD35 Functional Assay Protocol - Creative Biolabs [creative-biolabs.com]
e 11. FCER1 - Wikipedia [en.wikipedia.org]

e 12. Fc epsilon receptors | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY
[guidetopharmacology.org]

e 13. cusabio.com [cusabio.com]

e 14. Deciphering the structure and function of FceRI/mast cell axis in the regulation of allergy
and anaphylaxis: a functional genomics paradigm - PMC [pmc.ncbi.nlm.nih.gov]

e 15. sinobiological.com [sinobiological.com]

e 16. Type | high affinity IgE receptor (FceRl) — EMBRN — European Mast Cell and Basophil
Research Network [embrn.eu]

o 17. FceR1 Signal pathway - Creative Biolabs [creativebiolabs.net]

© 2025 BenchChem. All rights reserved. 12 /14 Tech Support


https://www.benchchem.com/product/b12397535?utm_src=pdf-custom-synthesis
https://en.wikipedia.org/wiki/Complement_receptor_1
https://www.chemeurope.com/en/encyclopedia/Complement_receptor_1.html
https://www.sinobiological.com/research/complement-system/cr1
https://pubmed.ncbi.nlm.nih.gov/11414353/
https://pubmed.ncbi.nlm.nih.gov/11414353/
https://www.creative-biolabs.com/complement-therapeutics/complement-receptors-of-complement-system-cr1.htm
https://www.creative-biolabs.com/complement-therapeutics/complement-receptors-of-complement-system-cr1.htm
https://www.researchgate.net/figure/Diagrammatic-representation-of-the-CR1-gene-Each-SCR-folds-independently-into-a-globular_fig1_8149750
https://pmc.ncbi.nlm.nih.gov/articles/PMC10518620/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4565762/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4565762/
https://www.creative-biolabs.com/complement-therapeutics/complement-receptor-1-cr1-cd35-purification-protocol.htm
https://www.creative-biolabs.com/complement-therapeutics/complement-receptor-1-cr1-cd35-purification-protocol.htm
https://www.creative-biolabs.com/complement-therapeutics/cr1-cd35-functional-assay-protocol.htm
https://en.wikipedia.org/wiki/FCER1
https://www.guidetopharmacology.org/GRAC/FamilyIntroductionForward?familyId=946
https://www.guidetopharmacology.org/GRAC/FamilyIntroductionForward?familyId=946
https://www.cusabio.com/pathway/Fc-epsilon-RI-signaling-pathway.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC11114762/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11114762/
https://www.sinobiological.com/research/fc-receptor/fc-epsilon-receptor
https://embrn.eu/type-i-high-affinity-ige-receptor-fc%CE%B5ri/
https://embrn.eu/type-i-high-affinity-ige-receptor-fc%CE%B5ri/
https://www.creativebiolabs.net/fcer1-signal-pathway.htm
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12397535?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

» 18. Basic techniques to study FceRI signaling in mast cells - PubMed
[pubmed.ncbi.nim.nih.gov]

e 19. FceRI: A Master Regulator of Mast Cell Functions - PMC [pmc.ncbi.nim.nih.gov]

o 20. Blue-light-dependent interaction of cryptochrome 1 with SPA1 defines a dynamic
signaling mechanism - PMC [pmc.ncbi.nlm.nih.gov]

e 21. Structure/Function Analysis of Xenopus Cryptochromes 1 and 2 Reveals Differential
Nuclear Localization Mechanisms and Functional Domains Important for Interaction with and
Repression of CLOCK-BMALL1 - PMC [pmc.ncbi.nlm.nih.gov]

o 22. Identification of a Novel Cryptochrome Differentiating Domain Required for Feedback
Repression in Circadian Clock Function - PMC [pmc.ncbi.nim.nih.gov]

e 23. The roles of Cryptochrome-1: the circadian clock as a control point in cancer therapy -
PMC [pmc.ncbi.nlm.nih.gov]

e 24. The Signaling Mechanism of Arabidopsis CRY1 Involves Direct Interaction with COP1 -
PMC [pmc.ncbi.nim.nih.gov]

e 25. The human CRY1 tail controls circadian timing by regulating its association with
CLOCK:BMAL1 - PMC [pmc.ncbi.nim.nih.gov]

e 26. CRY1 cryptochrome circadian regulator 1 [Homo sapiens (human)] - Gene - NCBI
[ncbi.nim.nih.gov]

e 27. Frontiers | Structural and Chemical Biology Approaches Reveal Isoform-Selective
Mechanisms of Ligand Interactions in Mammalian Cryptochromes [frontiersin.org]

 To cite this document: BenchChem. [structural domains of the F-CRI1 protein]. BenchChem,
[2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12397535#structural-domains-of-the-f-cril-protein]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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